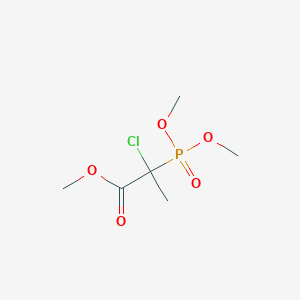
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is an organic compound with the molecular formula C6H12ClO4P. It is a derivative of propanoic acid and contains both a chloro and a dimethoxyphosphoryl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-chloropropanoate with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and dimethoxyphosphoryl groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethoxyphosphoryl)propanoate
- Methyl 2-chloropropanoate
- Dimethyl phosphite
Uniqueness
Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is unique due to the presence of both a chloro and a dimethoxyphosphoryl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
61264-40-2 |
|---|---|
Molecular Formula |
C6H12ClO5P |
Molecular Weight |
230.58 g/mol |
IUPAC Name |
methyl 2-chloro-2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C6H12ClO5P/c1-6(7,5(8)10-2)13(9,11-3)12-4/h1-4H3 |
InChI Key |
RHADYPHKLLPWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)(P(=O)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


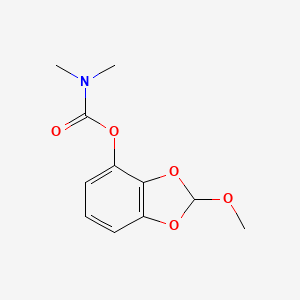

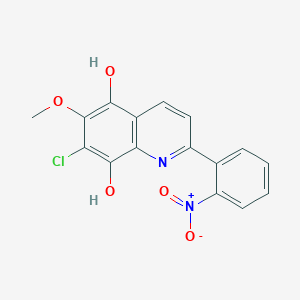
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
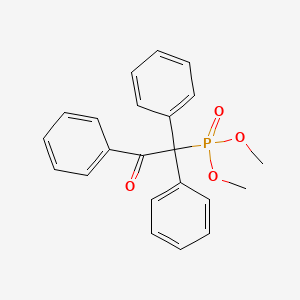
![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
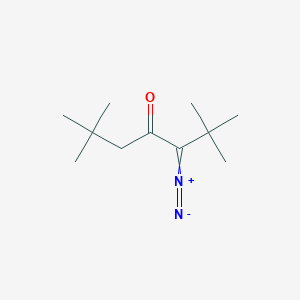
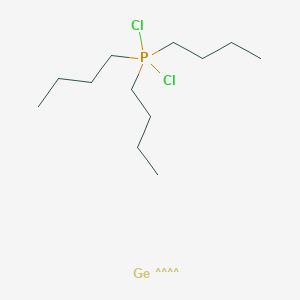
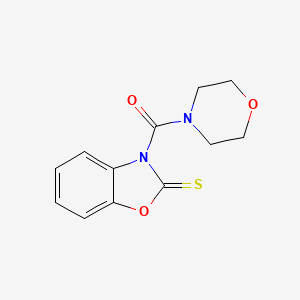
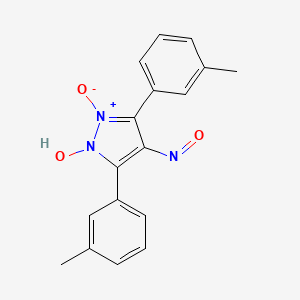
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
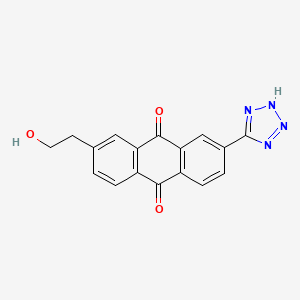
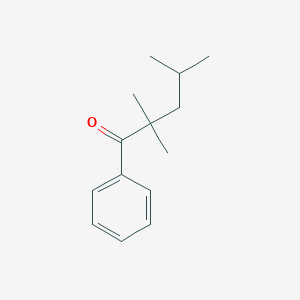
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
